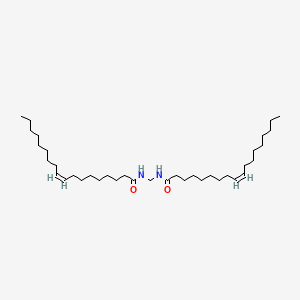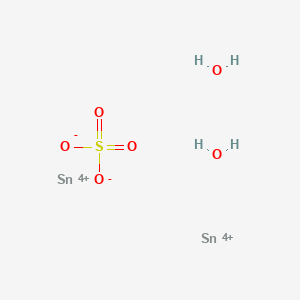
ALPHA-HEMOLYSIN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-hemolysin is a protein toxin produced by Staphylococcus aureus, a pathogenic bacterium responsible for various infections in humans. It is a major virulence factor of S. aureus and plays a crucial role in the pathogenesis of many diseases caused by this bacterium. Alpha-hemolysin is a pore-forming toxin that causes damage to host cells by creating pores in their membranes.
Mecanismo De Acción
Alpha-hemolysin exerts its cytotoxic effects by forming pores in the host cell membrane. The toxin binds to specific receptors on the host cell surface, which triggers a conformational change in the protein and allows it to insert into the membrane. Once inserted, alpha-hemolysin oligomerizes to form a transmembrane pore, which allows the influx of ions and small molecules into the cell. This disrupts the membrane potential and leads to cell death.
Biochemical and Physiological Effects:
Alpha-hemolysin has a wide range of biochemical and physiological effects on host cells. It causes cytolysis, apoptosis, and necrosis of various cell types, including erythrocytes, leukocytes, and epithelial cells. It also disrupts the barrier function of the epithelial layer, allowing the invasion of other pathogens. Alpha-hemolysin has been shown to activate the complement system, leading to the recruitment of immune cells to the site of infection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha-hemolysin is a useful tool for studying membrane biology and host-pathogen interactions. It can be used to create artificial pores in lipid membranes, which allows the study of ion channel function and drug screening. However, alpha-hemolysin is a potent cytotoxin and must be handled with care in the laboratory. Its use in animal models is limited due to its toxicity and the potential for systemic effects.
Direcciones Futuras
Research on alpha-hemolysin is ongoing, and many areas of investigation remain. Some potential future directions include:
1. Development of novel therapeutics that target alpha-hemolysin and other virulence factors of S. aureus.
2. Investigation of the role of alpha-hemolysin in the formation and dispersal of biofilms.
3. Study of the effects of alpha-hemolysin on the host immune system and the development of vaccines that target this toxin.
4. Application of alpha-hemolysin in drug delivery systems and biosensors.
5. Investigation of the structure and function of alpha-hemolysin and its interaction with host cell membranes.
In conclusion, alpha-hemolysin is a potent virulence factor of S. aureus that plays a crucial role in the pathogenesis of many diseases. Its mechanism of action involves pore formation in the host cell membrane, leading to cell death and tissue damage. Alpha-hemolysin has many biochemical and physiological effects on host cells and is a useful tool for studying membrane biology and host-pathogen interactions. Ongoing research on alpha-hemolysin may lead to the development of novel therapeutics and vaccines for S. aureus infections.
Métodos De Síntesis
Alpha-hemolysin is synthesized by S. aureus as a water-soluble, monomeric protein of 293 amino acids. The gene encoding alpha-hemolysin is located on a mobile genetic element called a pathogenicity island, which can be transferred between different strains of S. aureus. The expression of alpha-hemolysin is regulated by a complex network of transcriptional regulators, including agr, sarA, and sigma factors.
Aplicaciones Científicas De Investigación
Alpha-hemolysin has been extensively studied for its role in the pathogenesis of S. aureus infections. It has been shown to be involved in the formation of biofilms, evasion of the host immune system, and destruction of host tissues. Alpha-hemolysin is also a potent activator of the inflammasome, a complex of proteins that triggers the release of pro-inflammatory cytokines in response to infection.
Propiedades
Número CAS |
12616-52-3 |
|---|---|
Nombre del producto |
ALPHA-HEMOLYSIN |
Fórmula molecular |
C88H56Fe2N8O |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B1172511.png)
